molecular formula C24H42Br2N2O2S2 B1665694 溴化阿比特唑 CAS No. 321915-72-4

溴化阿比特唑

货号 B1665694
CAS 编号: 321915-72-4
分子量: 614.5 g/mol
InChI 键: AFJCGBHHSKAACR-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albitiazolium bromide, also known as SAR 97276, is a choline analogue . It is currently being evaluated in phase II clinical trials for severe malaria . It is a clinical antimalarial candidate from a series of choline analogs designed to inhibit plasmodial phospholipid metabolism .


Synthesis Analysis

The synthesis of Albitiazolium bromide involves biochemical unraveling of the transport and enzymatic steps that mediate de novo synthesis of phosphatidylcholine (PC). It also elucidates how Albitiazolium enters the intracellular parasites and affects the PC biosynthesis .


Chemical Reactions Analysis

Albitiazolium bromide specifically prevents choline incorporation into its end-product PC . It enters the infected erythrocyte mainly via a furosemide-sensitive new permeability pathway (NPP) and is transported into the parasite by a poly-specific cation carrier . Albitiazolium competitively inhibits choline entry via the parasite-derived cation transporter and also, at a much higher concentration, affects each of the three enzymes conducting de novo synthesis of PC .

科学研究应用

1. 抗疟疾候选药物

溴化阿比特唑目前正处于治疗严重疟疾的 II 期临床试验中。它表现出有效的体外和体内抗疟疾活性。研究剖析了其作用机制,从胆碱进入受感染的红细胞到其对磷脂酰胆碱 (PC) 生物合成的影响 (Wein et al., 2012)

2. 药理特性

溴化阿比特唑的药代动力学和药效学特性已得到广泛研究。它迅速积累在受感染的红细胞中,表现出快速而有效的抗疟疾活性,并具有良好的药代动力学和药效学特性 (Wein et al., 2017)

3. 恶性疟原虫中的靶点识别

已开发出一种化学蛋白质组学方法来识别寄生虫蛋白,这些蛋白在活寄生虫中与阿比特唑靶向其天然相互作用。这种方法有助于了解其对抗疟疾的分子机制 (Penarete-Vargas et al., 2014)

4. 积累和红细胞内区室化的机制

研究提供了对阿比特唑积累和红细胞内区室化的机制的见解,表明其在恶性疟原虫和巴贝西亚感染的红细胞中大量积累。这种特异性积累将其毒性限制在血液寄生虫感染的红细胞中,表明一种对寄生虫抗性具有抗性的双重作用机制 (Wein et al., 2014)

5. 前药的设计和合成

溴化阿比特唑的前药已被设计和合成,提高了其水溶性并表现出有效的抗疟疾活性。这些前药通过酶促还原反应恢复为活性双噻唑盐,显示出更好的口服疗效 (Caldarelli et al., 2012)

属性

IUPAC Name

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCGBHHSKAACR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185968
Record name Albitiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albitiazolium bromide

CAS RN

321915-72-4
Record name Albitiazolium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albitiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBITIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albitiazolium bromide
Reactant of Route 2
Albitiazolium bromide
Reactant of Route 3
Albitiazolium bromide
Reactant of Route 4
Albitiazolium bromide
Reactant of Route 5
Albitiazolium bromide
Reactant of Route 6
Albitiazolium bromide

Citations

For This Compound
20
Citations
SA Caldarelli, M Hamel, JF Duckert… - Journal of medicinal …, 2012 - ACS Publications
… We report herein the design, synthesis, and biological screening of a series of 15 disulfide prodrugs as precursors of albitiazolium bromide (T3/SAR97276, compound 1), a choline …
Number of citations: 54 pubs.acs.org
GL Patrick, H Turner - Antimalarial Agents, 2020 - Elsevier
… Albitiazolium bromide entered clinical trials as a parenteral agent, and was the first choline … Moreover, because of its poor oral absorption, albitiazolium bromide has to be administered …
Number of citations: 0 www.sciencedirect.com
S Wein, M Maynadier, Y Bordat, J Perez… - British journal of …, 2012 - Wiley Online Library
… The bis-thiazolium series provided the clinical candidate albitiazolium (albitiazolium bromide, formerly named T3 and SAR97276) (Figure 1) (Vial et al., 2004), that was successfully …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
S Wein, C Tran Van Ba, M Maynadier… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
Bis-thiazolium salts constitute a new class of antihematozoan drugs that inhibit parasite phosphatidylcholine biosynthesis. They specifically accumulate in Plasmodium - and Babesia -…
Number of citations: 11 journals.asm.org
S Peyrottes, S Caldarelli, S Wein… - Current topics in …, 2014 - ingentaconnect.com
… One of our lead compounds, named albitiazolium (T3, SAR 92976, albitiazolium bromide, Fig. 2), showed high efficacy in vitro against P. falciparum and in vivo against P. …
Number of citations: 2 www.ingentaconnect.com
MP Anthony, JN Burrows, S Duparc… - Malaria …, 2012 - malariajournal.biomedcentral.com
… The only new schizonticide specifically being proposed for severe malaria is SAR97276 (albitiazolium bromide), a choline antagonist[71, 127]. It is being positioned in severe malaria …
Number of citations: 188 malariajournal.biomedcentral.com
S Wein, N Taudon, M Maynadier… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
Albitiazolium is the lead compound of bisthiazolium choline analogues and exerts powerful in vitro and in vivo antimalarial activities. Here we provide new insight into the fate of …
Number of citations: 6 journals.asm.org
A Zablotskaya, I Segal, A Geronikaki… - …, 2015 - pubs.rsc.org
A series of new lipid-like thiazole derivatives have been synthesized in good yields by O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase …
Number of citations: 11 pubs.rsc.org
S Kumar, RK Singh, B Patial, S Goyal… - Journal of Enzyme …, 2016 - Taylor & Francis
… The design, synthesis and biological screening of a series of 15 disulfide prodrugs as precursors of albitiazolium bromide [(SAR97276, compound 94, a choline analogue under clinical …
Number of citations: 40 www.tandfonline.com
J Held, S Jeyaraj, A Kreidenweiss - Expert opinion on …, 2015 - Taylor & Francis
… SAR97276 (albitiazolium bromide, T3) SAR97276 (also T3 or albitiazolium bromide) belongs to a novel class of choline analogues incorporating two thiazolium cationic heads showing …
Number of citations: 52 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。